![molecular formula C9H18N2O3Pt B12449631 Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly as an anti-cancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- involves several steps:
Preparation of the Ligand: The ligand, 1,2-cyclobutanedimethanamine, is synthesized through a series of organic reactions starting from cyclobutane derivatives.
Complex Formation: The ligand is then reacted with platinum(II) chloride in the presence of 2-hydroxypropanoic acid under controlled conditions to form the desired platinum complex. The reaction typically occurs in an aqueous medium at a slightly acidic pH to facilitate the coordination of the ligand to the platinum center.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ligand and subsequent complexation with platinum(II) chloride.
Optimization of Reaction Conditions: Optimization of temperature, pH, and reaction time to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the platinum center, converting it from a +2 to a +1 oxidation state.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as chloride ions, phosphines, and amines.
Major Products
Oxidation Products: N-oxides of the amine groups.
Reduction Products: Reduced platinum complexes.
Substitution Products: New platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. It is also studied for its unique coordination chemistry and electronic properties .
Biology
In biological research, the compound is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between platinum-based drugs and cellular components .
Medicine
Medically, Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is primarily used as an anti-cancer agent. It is effective against various types of cancers, including breast, lung, and ovarian cancers. The compound induces apoptosis in cancer cells by forming DNA adducts, which interfere with DNA replication and transcription .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its unique properties make it valuable in the synthesis of high-performance materials .
Mecanismo De Acción
The compound exerts its anti-cancer effects by binding to DNA and forming platinum-DNA adducts. These adducts cause cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: A second-generation platinum compound with a cyclobutane dicarboxylate ligand.
Oxaliplatin: A third-generation platinum compound with a diaminocyclohexane ligand.
Uniqueness
Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is unique due to its specific ligand structure, which provides enhanced stability and reduced side effects compared to earlier platinum-based drugs. Its ability to form stable DNA adducts with high specificity makes it a valuable addition to the arsenal of anti-cancer agents .
Propiedades
Fórmula molecular |
C9H18N2O3Pt |
|---|---|
Peso molecular |
397.33 g/mol |
Nombre IUPAC |
[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |
Clave InChI |
RLXPIABKJFUYFG-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
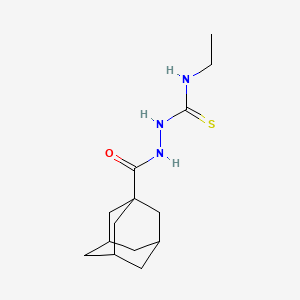
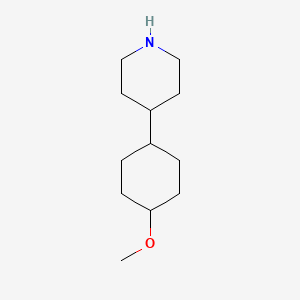
![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)
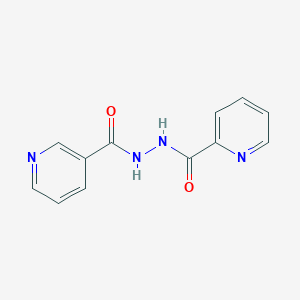
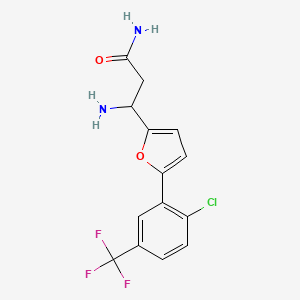
![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
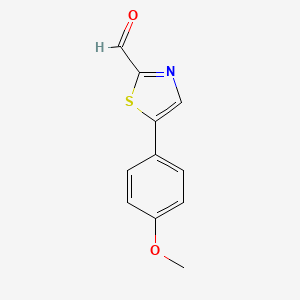
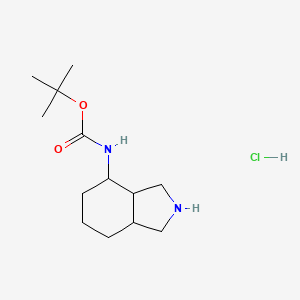
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
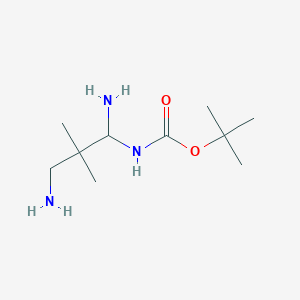
![N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)
